molecular formula C16H15N5O2 B2425246 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034264-14-5

3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No. B2425246
CAS RN: 2034264-14-5
M. Wt: 309.329
InChI Key: GTEMTXTXSAUCLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily its synthesis process, which involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . The compound also reacts regioselectively with N-iodosuccinimide to form 7-iodo derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Regio- and Chemoselective Synthesis : A study by Chebanov et al. (2008) discusses the regio- and chemoselective multicomponent protocols for the synthesis of related compounds, starting from 5-amino-3-phenylpyrazole. This research underscores the potential of such compounds in chemical synthesis, offering insights into their structural versatility and potential biological relevance Chebanov et al., 2008.

  • Antimicrobial Properties : Raval et al. (2012) describe the microwave synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives. Their findings highlight the significant biological activity of these compounds, pointing to their potential as antimicrobial agents Raval et al., 2012.

  • Antibacterial and Antifungal Activity : Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including compounds structurally similar to the one of interest, and evaluated them for antibacterial and antifungal activity. This study adds to the evidence of the therapeutic potential of these molecules Hassan, 2013.

Potential as Anticancer Agents

  • VEGFR-2 Inhibition and Apoptosis Induction : Ghorab et al. (2017) conducted a study on the synthesis and molecular design of new benzo[g]quinazolin derivatives bearing a benzenesulfonamide moiety, assessing their activity as VEGFR-2 inhibitors and apoptosis inducers. This research offers a promising outlook on the use of these compounds in cancer therapy, specifically targeting vascular endothelial growth factor receptors Ghorab et al., 2017.

Synthesis Techniques and Characterization

  • Microwave-Assisted Synthesis : Ajani et al. (2009) explored the microwave-assisted synthesis and antibacterial activity of certain pyrazol-1-ylquinoxalin-2(1H)-one derivatives, demonstrating the utility of microwave techniques in efficiently producing these compounds. Their work also confirms the antimicrobial potential of the synthesized derivatives Ajani et al., 2009.

Safety And Hazards

The compound has shown severely limiting CNS-related side-effects . This confirms the previously reported association between excessive mGlu5 activation and target-related toxicities .

properties

IUPAC Name

3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(19-7-8-21-12(9-19)5-6-18-21)10-20-11-17-14-4-2-1-3-13(14)16(20)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEMTXTXSAUCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

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